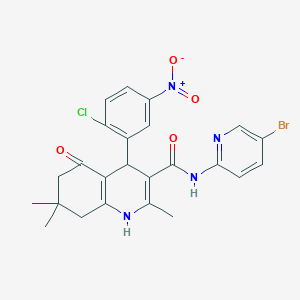![molecular formula C16H14N6O4 B11647406 2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety linked to a nitro-substituted cyclohexadienone via a hydrazide linkage, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide typically involves a multi-step process:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent under basic conditions.
Hydrazide Formation: The benzotriazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with a nitro-substituted cyclohexadienone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The nitro group can be reduced in vivo, making it useful for imaging and diagnostic applications.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The benzotriazole moiety is known for its bioactivity, which can be harnessed in drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to active sites, inhibiting enzyme activity, while the nitro group can undergo redox reactions, affecting cellular processes. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can be exploited in various biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzotriazol-1-yl)acetic acid (4-chlorobenzylidene)hydrazide: Similar in structure but with different substituents, affecting its reactivity and applications.
2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-6-(benzotriazol-2-yl)phenol: Another benzotriazole derivative with distinct substituents, used in different industrial applications.
Uniqueness
2-(benzotriazol-1-yl)-N’-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide is unique due to its combination of a benzotriazole moiety with a nitro-substituted cyclohexadienone, providing a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C16H14N6O4 |
|---|---|
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14N6O4/c1-10(21-14-5-3-2-4-13(14)18-20-21)16(24)19-17-9-11-8-12(22(25)26)6-7-15(11)23/h2-10,23H,1H3,(H,19,24)/b17-9+ |
Clave InChI |
SKAARJGMQKABFC-RQZCQDPDSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2 |
SMILES canónico |
CC(C(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O)N2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-2-(2,4-dichlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11647334.png)
![N-{3-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-(3-methoxyphenyl)-3-oxopropyl}benzamide](/img/structure/B11647335.png)
![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647336.png)
![2-({(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B11647338.png)

![ethyl (2Z)-2-(2-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647351.png)
![(5Z)-5-({5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11647353.png)


![Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11647374.png)
![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)
![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647392.png)
